3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one
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Overview
Description
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with aminomethyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of Cyclobutane Ring: Starting from a suitable precursor, the cyclobutane ring can be formed through a [2+2] cycloaddition reaction.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using appropriate amine reagents.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often fine-tuned to achieve the desired outcomes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form corresponding alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a building block for biologically active molecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The aminomethyl and hydroxymethyl groups could play roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)cyclobutan-1-one: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)cyclobutan-1-one: Lacks the aminomethyl group.
Cyclobutanone: Lacks both aminomethyl and hydroxymethyl groups.
Uniqueness
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclobutane ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H11NO2/c7-3-6(4-8)1-5(9)2-6/h8H,1-4,7H2 |
InChI Key |
PMRSOCKNKWBTOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(CN)CO |
Origin of Product |
United States |
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